Ethyl 7-(3,5-difluorophenyl)-2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-(3,5-difluorophenyl)-2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo[1,5-a]pyrimidine derivative characterized by a 3,5-difluorophenyl substituent at position 7, a methyl group at position 5, and a 2-methoxy-2-oxoethylsulfanyl moiety at position 2. This compound shares structural similarities with other triazolo- and pyrimidine-based derivatives, which are often explored for pharmaceutical and agrochemical applications due to their diverse biological activities .
Properties
Molecular Formula |
C18H18F2N4O4S |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
ethyl 7-(3,5-difluorophenyl)-2-(2-methoxy-2-oxoethyl)sulfanyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H18F2N4O4S/c1-4-28-16(26)14-9(2)21-17-22-18(29-8-13(25)27-3)23-24(17)15(14)10-5-11(19)7-12(20)6-10/h5-7,15H,4,8H2,1-3H3,(H,21,22,23) |
InChI Key |
DKKOAOFAAGOJIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC(=CC(=C3)F)F)SCC(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(3,5-difluorophenyl)-2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.
Introduction of the Difluorophenyl Group: This step can be achieved through a substitution reaction where a difluorophenyl halide reacts with the triazolopyrimidine core.
Attachment of the Methoxy-Oxoethyl Sulfanyl Group: This step involves the reaction of the triazolopyrimidine intermediate with a methoxy-oxoethyl sulfanyl reagent.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(3,5-difluorophenyl)-2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 7-(3,5-difluorophenyl)-2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-(3,5-difluorophenyl)-2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group and the triazolopyrimidine core are believed to play key roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Substituent Variations at Position 7
The 3,5-difluorophenyl group in the target compound contrasts with analogs bearing different aryl substituents:
- Ethyl 7-{4-[(4-chlorobenzyl)oxy]phenyl}-2-[(2-fluorobenzyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (): Position 7: 4-[(4-chlorobenzyl)oxy]phenyl.
- Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate ():
- Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate ():
Substituent Variations at Position 2
The 2-methoxy-2-oxoethylsulfanyl group in the target compound is distinct from other sulfur-containing substituents:
- Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate (): Position 2: Benzylsulfanyl.
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): Position 2: Trimethoxybenzylidene. This conjugated system may enhance UV absorption properties, differing from the non-aromatic sulfanyl group in the target compound .
Core Structure Modifications
- Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate ():
- Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (): Core: Thiazolo[3,2-a]pyrimidine.
Structural and Functional Implications
Physicochemical Properties
*Estimated based on structural formula.
Biological Activity
Ethyl 7-(3,5-difluorophenyl)-2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine backbone with substituents that may influence its biological activity. The presence of the difluorophenyl group and the methoxy-oxoethyl sulfanyl moiety are particularly noteworthy as they may enhance the compound's interaction with biological targets.
Table 1: Structural Components
| Component | Description |
|---|---|
| Triazolo-pyrimidine Backbone | Core structure for biological activity |
| 3,5-Difluorophenyl Group | Potentially enhances lipophilicity |
| Methoxy-oxoethyl Sulfanyl | May contribute to bioactivity |
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the substituents on the triazole and pyrimidine rings can lead to enhanced anticancer properties.
Case Study: Cytotoxicity Evaluation
In a study evaluating related compounds, several demonstrated potent cytotoxicity with IC50 values ranging from 5 to 10 nM against drug-resistant cancer cell lines. The mechanism of action was linked to the disruption of microtubule formation and subsequent cell cycle arrest in mitosis .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar triazole derivatives have shown moderate to high activity against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis. The presence of sulfur in the structure may enhance its interaction with microbial targets.
Table 2: Antimicrobial Activity
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Enterococcus faecalis | Moderate |
| Bacillus cereus | Moderate |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of any compound. While specific data on this compound is limited, related compounds have shown promising absorption and distribution characteristics. Studies suggest that structural modifications can significantly influence blood-brain barrier permeability, an important factor for central nervous system-targeting drugs .
Mechanistic Insights
The mechanism of action for similar compounds often involves interference with cellular processes such as apoptosis and cell division. For example, studies have demonstrated that certain triazole derivatives activate caspases leading to programmed cell death in cancer cells. This apoptotic pathway is critical for developing effective anticancer therapies.
Table 3: Mechanistic Pathways
| Mechanism | Description |
|---|---|
| Microtubule Disruption | Leads to mitotic arrest |
| Caspase Activation | Induces apoptosis |
| Reactive Oxygen Species | Mediates oxidative stress |
Q & A
Q. What are the optimized synthetic routes for preparing this triazolo-pyrimidine derivative?
The compound can be synthesized via a three-component condensation reaction involving:
- 3-amino-5-alkylthio-1,2,4-triazoles (or analogous precursors),
- aromatic aldehydes (e.g., substituted benzaldehydes),
- β-keto esters (e.g., ethyl acetoacetate). Microwave-assisted synthesis (60–80°C, 30–60 min in ethanol) enhances reaction efficiency and yield compared to traditional reflux methods . Catalysts like APTS (3-aminopropyltriethoxysilane) improve regioselectivity in analogous triazolo-pyrimidine syntheses .
Q. How is the molecular structure validated post-synthesis?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL/SHELXS) is the gold standard for confirming bond lengths, angles, and packing interactions. For example:
- Planarity of the triazolo-pyrimidine core (deviation < 0.034 Å) and dihedral angles between substituents (e.g., 87.03° for aryl rings) are critical metrics .
- π-π stacking interactions (centroid distances: 3.63–3.88 Å) observed in crystal structures inform stability and intermolecular interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?
Discrepancies (e.g., unexpected NMR shifts vs. XRD bond lengths) require multi-technique validation :
Q. What structural features influence bioactivity in triazolo-pyrimidine analogs?
Structure-activity relationship (SAR) studies highlight:
- Electron-withdrawing substituents (e.g., 3,5-difluorophenyl) enhance binding to hydrophobic enzyme pockets, as seen in cannabinoid receptor inverse agonists .
- Sulfanyl group positioning affects metabolic stability; methylthio analogs show prolonged half-lives in vitro compared to benzylthio derivatives .
- Crystallographic data (e.g., planarity of the triazolo-pyrimidine core) correlate with conformational rigidity and target affinity .
Q. What strategies optimize regioselectivity in multi-component reactions?
Regioselectivity is controlled by:
- Solvent polarity : Ionic liquids favor 5-methyl-7-phenyl isomers, while acidic conditions promote 7-methyl-5-phenyl derivatives .
- Catalyst choice : APTS directs regioselectivity by stabilizing transition states through hydrogen bonding .
- Microwave irradiation : Accelerates kinetics, reducing side-product formation (e.g., dihydro vs. fully aromatic products) .
Methodological Considerations
Q. How should researchers handle crystallographic refinement for this compound?
- Use SHELXL for anisotropic refinement of non-H atoms.
- Position H atoms geometrically (riding model) with , except for methyl groups () .
- Validate refinement with R-factors () and electron density maps (e.g., residual peaks < 0.25 eÅ) .
Q. What analytical techniques are critical for purity assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
